molecular formula C9H17NO4S B1668686 5-(3-Amino-3-carboxypropylthio)pentanoic acid CAS No. 88096-02-0

5-(3-Amino-3-carboxypropylthio)pentanoic acid

Cat. No. B1668686
CAS RN: 88096-02-0
M. Wt: 235.3 g/mol
InChI Key: BMONDXDFXRPNKQ-UHFFFAOYSA-N
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Description

5-(3-Amino-3-carboxypropylthio)pentanoic acid is a part of the human exposome . The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .


Molecular Structure Analysis

The molecular formula of 5-(3-Amino-3-carboxypropylthio)pentanoic acid is C9H17NO4S . Its average mass is 235.301 Da and its mono-isotopic mass is 235.087830 Da .

Scientific Research Applications

Antioxidant and Cytoprotective Properties

  • Lipoic Acid Analogs : 5-(3-Amino-3-carboxypropylthio)pentanoic acid is related to lipoic acid, which is known for its antioxidant and cytoprotective properties. Research on lipoic acid analogs, including derivatives with amino acids, shows their potential in enhancing these properties, particularly in cardiac ischemia-reperfusion models (Kates et al., 2014).

Peptide Chemistry

  • 1,2-Dithiolane Ring System in Peptides : The compound is structurally related to 1,2-dithiolanes like lipoic acid. Studies in peptide chemistry explore the incorporation of 1,2-dithiolane rings, revealing insights into their conformation, bioactivity, and synthesis, which could be relevant for compounds like 5-(3-Amino-3-carboxypropylthio)pentanoic acid (Morera et al., 2002).

properties

IUPAC Name

5-(3-amino-3-carboxypropyl)sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONDXDFXRPNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSCCC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393247, DTXSID301007933
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Amino-3-carboxypropylthio)pentanoic acid

CAS RN

88096-02-0, 88096-03-1
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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